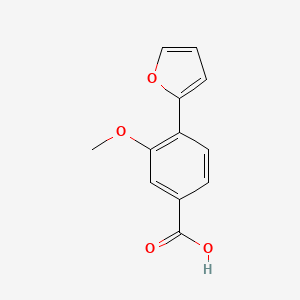

4-(Furan-2-YL)-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-11-7-8(12(13)14)4-5-9(11)10-3-2-6-16-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRKHYWEEGDPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688515 | |

| Record name | 4-(Furan-2-yl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-34-1 | |

| Record name | 4-(Furan-2-yl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Furan 2 Yl 3 Methoxybenzoic Acid and Its Derivatives

Strategies for Carbon-Carbon Bond Formation involving Furan (B31954) and Benzoic Acid Moieties

The construction of the core arylfuran structure of 4-(furan-2-yl)-3-methoxybenzoic acid is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. An alternative, though potentially more challenging route, involves Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions for Arylfuran Systems

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a versatile and widely utilized method for forming the C-C bond between aryl and heteroaryl systems. mdpi.comsemanticscholar.org This approach is ideal for synthesizing this compound by coupling a functionalized furan with a substituted benzoic acid derivative. The general mechanism of the Suzuki coupling involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgmdpi.com

A typical Suzuki reaction for this synthesis would involve the coupling of 4-bromo-3-methoxybenzoic acid with furan-2-boronic acid. The reaction is conducted in the presence of a palladium catalyst and a base. scielo.br The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, Pd(PPh₃)₄ has been shown to be an effective catalyst for the Suzuki coupling of 3-iodo-2-(methylthio)benzo[b]furan with phenylboronic acid, achieving a 97% yield. scielo.br Similarly, various palladium(II) catalysts are effective, and the reaction often proceeds well in aqueous media, which aligns with green chemistry principles. mdpi.comdntb.gov.uanih.gov

Table 1: Exemplary Conditions for Palladium-Catalyzed Suzuki Cross-Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield |

| 2-(4-bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good to Excellent mdpi.comnih.gov |

| 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 97% scielo.br |

| Aryl Halides | Organoboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Various | Various | High organic-chemistry.org |

| 4-Tosylcoumarin | Arylboronic acids | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF | Good researchgate.net |

The reactivity of the coupling partners is a key consideration. Aryl halides or pseudohalides like triflates and tosylates can serve as the electrophilic partner. organic-chemistry.orgresearchgate.net Carboxylic acids and their derivatives can also be employed as electrophiles in certain palladium-catalyzed reactions. mdpi.com The organoboron reagent, typically a boronic acid or a boronate ester, serves as the nucleophilic partner. organic-chemistry.org

Friedel-Crafts Acylation Approaches utilizing Furan-2-carbonyl Chloride and Substituted Benzene (B151609) Derivatives

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds via electrophilic aromatic substitution. google.com In the context of synthesizing this compound, this would theoretically involve the acylation of a suitably activated methoxybenzene derivative with furan-2-carbonyl chloride. However, this approach faces significant challenges. Furan is a sensitive substrate prone to polymerization under the strong Lewis acid conditions (e.g., AlCl₃) typically required for classical Friedel-Crafts reactions. stackexchange.com

Synthesis of Key Precursors and Intermediates

The success of the synthetic strategies outlined above hinges on the efficient preparation of the requisite furan and benzoic acid building blocks.

Preparation of Functionalized Furan Building Blocks

For palladium-catalyzed cross-coupling reactions, two primary types of functionalized furan precursors are required: halogenated furans (e.g., 2-bromofuran) or organoboron derivatives (e.g., furan-2-boronic acid).

2-Bromofuran (B1272941): A simple and scalable procedure for preparing 2-bromofuran involves the bromination of furan using N-bromosuccinimide (NBS) in dimethylformamide (DMF). tandfonline.comresearchgate.nettandfonline.com This method is advantageous as it avoids harsh conditions and complex purification steps like extractive workups or chromatography. tandfonline.comtandfonline.com The reaction is typically performed at room temperature, and the product can be isolated in good yields (65-75%) via direct steam distillation. tandfonline.com

Furan-2-boronic acid: This key intermediate is commercially available but can also be synthesized. nih.govtcichemicals.com One common route involves the metalation of furan, often using an organolithium reagent like methyllithium, followed by reaction with a trialkyl borate (B1201080) (e.g., tributyl borate or triisopropyl borate) and subsequent acidic workup. google.com A method starting from 2-furaldehyde involves protecting the formyl group, followed by metalation and reaction with a borate ester. google.com The stability of 5-formyl-2-furylboronic acid, a related compound, has been shown to be sufficient for its use as a building block in subsequent Suzuki couplings. google.com

Synthesis of Substituted Methoxybenzoic Acid Derivatives

The benzene-containing precursor required for the synthesis is a 3-methoxybenzoic acid derivative functionalized at the 4-position, typically with a halogen for Suzuki coupling.

4-Bromo-3-methoxybenzoic acid: This compound is a crucial intermediate. Its synthesis can start from 3-methoxybenzoic acid or related compounds. For example, 4-bromo-3-methoxymethylbenzoic acid can be synthesized via bromination of 3-(methoxymethyl)benzoic acid with NBS and a radical initiator. Another approach involves the side-chain bromination of methyl 4-methyl-3-methoxybenzoate with NBS, which can yield the methyl ester of 4-bromomethyl-3-methoxybenzoic acid. google.com 4-Bromo-3-methoxybenzyl alcohol can be prepared by the reduction of 4-bromo-3-methoxybenzoic acid using borane (B79455) in tetrahydrofuran. prepchem.com

4-Methyl-3-methoxybenzoic acid derivatives: The synthesis often begins with more readily available materials. For instance, 4-methylbenzoic acid can be converted to 4-bromomethylbenzoic acid via radical bromination with NBS and benzoyl peroxide. rsc.orgrsc.org This can then be subjected to nucleophilic substitution with methoxide (B1231860) to introduce the methoxy (B1213986) group. rsc.orgrsc.org

Catalytic Systems in the Synthesis of this compound Analogs

The choice of the catalytic system is paramount in palladium-catalyzed cross-coupling reactions to ensure high yields and selectivity. These systems typically consist of a palladium source (pre-catalyst) and a ligand.

The catalyst can be a Pd(0) or Pd(II) species. scielo.br Common pre-catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). organic-chemistry.orgscielo.brresearchgate.net

Ligands play a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Phosphine (B1218219) ligands are widely used. For Suzuki-Miyaura couplings of aryl chlorides, bulky and electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are often effective. organic-chemistry.org For other transformations, bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and XantPhos are employed. mdpi.comrsc.org The development of catalyst systems that are active in aqueous media or can be recycled is an area of ongoing research to enhance the sustainability of these synthetic methods. mdpi.commdpi.com

DFT studies on the mechanism of Suzuki reactions have shown that the reaction can proceed through either a neutral Pd(0)L₂ complex or an anionic [Pd(0)L₂(X)]⁻ species, with the base playing a crucial role in the transmetalation step. nih.govresearchgate.net The selection of the optimal catalyst and ligand combination depends on the specific substrates being coupled. mdpi.com For the synthesis of biaryl compounds, which are structurally related to the target molecule, Pd(II) complexes have been shown to be effective catalysts for Suzuki reactions in aqueous ethanol, highlighting the versatility of these systems. mdpi.comsemanticscholar.orgdntb.gov.ua

Role of Organocatalysis in Stereoselective Syntheses of Furan Derivatives

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, including furan derivatives. This approach avoids the use of metal catalysts, offering advantages in terms of cost, toxicity, and environmental impact.

A notable strategy involves the asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, catalyzed by natural cinchona alkaloids. semanticscholar.org This method allows for the synthesis of 2,3-furan fused carbocycles with adjacent quaternary and tertiary stereocenters in high yields and stereoselectivities. semanticscholar.org By selecting the appropriate cinchona alkaloid catalyst, such as quinine (B1679958) or a modified phase-transfer catalyst derivative, it is possible to achieve a complete switch in the diastereoselectivity of the reaction, providing access to all possible stereoisomers of the annulated furan products. semanticscholar.org

Another innovative organocatalytic method merges singlet-oxygen induced furan oxidation with organocatalysis to produce enantiopure cyclopentanones and hydrindanes from simple furan substrates in a one-pot procedure. rsc.org In this process, the furan starting material is first oxidized by singlet oxygen to an enedione, which then undergoes an organocatalyzed double-Michael reaction with an enal, yielding complex carbocyclic structures with excellent enantioselectivity and diastereoselectivity. rsc.org

Furthermore, the synthesis of furan-embedded styrene (B11656) atropisomers has been achieved through an organocatalytic approach. researchgate.netacs.org This reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and a γ-hydroxyenone proceeds via the in-situ formation of a furan ring, catalyzed by a catalytic amount of p-toluenesulfonic acid (PTSA), to afford the styrene derivatives in moderate to good yields with high diastereoselectivities. researchgate.netacs.org

The following table summarizes key findings in the organocatalytic synthesis of furan derivatives:

| Catalyst System | Reactants | Product Type | Key Features |

| Cinchona Alkaloids (e.g., Quinine) | β-ketoesters and 2-(1-alkynyl)-2-alkene-1-ones | 2,3-Furan Fused Carbocycles | High stereoselectivity, diastereodivergent synthesis. semanticscholar.org |

| Organocatalyst with Singlet Oxygen | Furan substrates and enals | Enantiopure Cyclopentanones and Hydrindanes | One-pot procedure, excellent enantioselectivity. rsc.org |

| p-Toluenesulfonic Acid (PTSA) | 1-(Aryl-ethynyl)-naphthalen-2-ol and γ-hydroxyenone | Furan-Embedded Styrene Atropisomers | In-situ furan formation, high diastereoselectivity. researchgate.netacs.org |

Zeolite-Catalyzed Routes for Related Methoxymethylbenzoate Formation

Zeolites are crystalline aluminosilicates with well-defined microporous structures that make them highly effective heterogeneous catalysts in a variety of organic transformations. Their shape-selective nature and tunable acidity are particularly advantageous for the synthesis of specific isomers of aromatic compounds.

While direct zeolite-catalyzed synthesis of this compound is not extensively documented, the principles of zeolite catalysis can be applied to related transformations. For instance, zeolites are employed in the catalytic cracking and isomerization of hydrocarbons. mdpi.comresearchgate.net Mesoporous zeolites, with larger pore diameters (2–50 nm), are particularly beneficial as they enhance the diffusion of reactants and can accommodate bulkier molecules, which is relevant for the synthesis of substituted benzoic acids. mdpi.com

The catalytic performance of zeolites is influenced by their structure and acidity. For example, in the transformation of methyl benzenes, the pore size of the zeolite (e.g., ZSM-5 vs. TNU-9) significantly affects the reactivity and product distribution. researchgate.net The acidity of the zeolite, including the concentration of Brønsted acid sites, is a crucial factor in reactions such as the hydroisomerization of methyl palmitate, where it influences the yield of iso-alkanes. mdpi.com

In the context of forming methoxy-substituted benzoic acids, zeolites could potentially catalyze the methylation of a hydroxybenzoic acid precursor using a methylating agent like methanol (B129727). The shape selectivity of the zeolite could favor the formation of the desired 3-methoxy isomer. For example, high-silica KFI zeolite has demonstrated high efficiency and selectivity in methanol amination reactions, highlighting the potential of zeolites in directing reactions involving methanol. oaepublish.com

The table below outlines the characteristics of different zeolites and their applications in related catalytic processes:

| Zeolite Type | Key Characteristics | Application | Reference |

| Mesoporous Zeolites | Pore diameter: 2–50 nm, increased surface area | Cracking, isomerization, reactions with bulky molecules | mdpi.com |

| ZSM-5, TNU-9, SSZ-33 | Varying pore sizes and acidity | Transformation of methyl benzenes | researchgate.net |

| High-Silica KFI Zeolite | High methanol conversion and selectivity | Methanol amination reactions | oaepublish.com |

| ZSM-22, SAPO-11 | High concentration of Brønsted acid sites | Hydroisomerization of methyl palmitate | mdpi.com |

Application of Metal Catalysts in Esterification and Polymerization (for related compounds)

Metal catalysts are widely used in the synthesis of esters and polymers from furan-based carboxylic acids, such as furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer. These catalysts facilitate esterification and polymerization reactions with high efficiency and selectivity.

Organotin(IV) catalysts have been shown to be effective for the esterification of FDCA with alcohols. google.com These homogeneous catalysts can achieve near-quantitative conversions of FDCA to its corresponding diesters at relatively low temperatures (around 175-200°C) and low catalyst loadings. google.com For example, the esterification of FDCA with methanol to produce dimethyl 2,5-furandicarboxylate (FDME) can reach yields greater than 85 mol%. google.com

Another green and efficient method for the oxidation of primary alcohols, including 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA, utilizes a co-catalytic system of gold, silver, and copper oxides. nih.gov This reaction proceeds in water under an oxygen atmosphere and mild conditions, offering a sustainable alternative to traditional oxidation methods. nih.gov

Furthermore, the synthesis of vinyl esters of furan carboxylic acids has been investigated using various metal-based catalytic systems. e3s-conferences.org Among the tested catalysts, Zn(OTf)₂ was found to be the most effective for the vinylation of furan carboxylic acids with vinyl acetate, with optimal conditions at -30°C. e3s-conferences.org

The following table summarizes the performance of different metal catalysts in the synthesis of furan-based esters:

| Metal Catalyst System | Reaction Type | Substrate | Product | Key Findings |

| Homogeneous Organotin(IV) | Esterification | Furan-2,5-dicarboxylic acid (FDCA) and alcohol | Furanic mono- and diesters | Near-quantitative conversion at low temperatures and catalyst loadings. google.com |

| Au₂O₃, Ag₂O, and CuO | Oxidation | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Green method in water under O₂ atmosphere with excellent yield. nih.gov |

| Zn(OTf)₂ | Vinylation | Furan carboxylic acids and vinyl acetate | Vinyl esters of furan carboxylic acids | High yields at low temperatures. e3s-conferences.org |

Green Chemistry Principles in the Synthesis of Furan-Based Carboxylic Acids

Green chemistry principles are increasingly being integrated into the synthesis of furan-based carboxylic acids to develop more sustainable and environmentally friendly processes. A major focus is the utilization of renewable biomass as a feedstock.

Furan-2,5-dicarboxylic acid (FDCA) is a prime example of a bio-based platform chemical. nih.gov It is typically produced from the dehydration of hexose (B10828440) polysaccharides (like fructose) to 5-hydroxymethylfurfural (HMF), followed by the oxidation of HMF. nih.govacs.orgrsc.org This pathway provides a renewable alternative to petroleum-based aromatic dicarboxylic acids like terephthalic acid for the production of polymers such as polyethylene (B3416737) furanoate (PEF). nih.gov

The synthesis of FDCA and other furan derivatives from biomass aligns with several green chemistry principles, including the use of renewable feedstocks and the design of energy-efficient processes. acs.org Enzymatic polymerizations are being explored as a clean method for producing furan-based polyesters and polyamides, as they operate under mild conditions and avoid the use of toxic catalysts and solvents. acs.org

The use of green solvents is another important aspect. Deep eutectic solvents (DESs), which are often composed of inexpensive and biodegradable components like choline (B1196258) chloride and carboxylic acids, are being investigated as reaction media. acs.org These solvents are non-volatile and non-flammable, offering a safer alternative to conventional volatile organic compounds (VOCs). acs.org

The development of catalytic systems that operate under mild conditions and use environmentally benign reagents is also a key area of research. For example, the oxidation of HMF to FDCA using a Au/Ag/Cu mixed catalyst system in water with atmospheric oxygen exemplifies a green catalytic process. nih.gov

The table below highlights some green chemistry approaches in the synthesis of furan-based carboxylic acids:

| Green Chemistry Approach | Example | Benefit |

| Use of Renewable Feedstocks | Synthesis of FDCA from fructose (B13574) via HMF | Reduces reliance on fossil fuels. nih.govacs.orgrsc.org |

| Enzymatic Catalysis | Enzymatic polymerization for furan-based polyesters | Clean, energy-efficient, and avoids toxic residuals. acs.org |

| Use of Green Solvents | Deep Eutectic Solvents (DESs) | Low-cost, non-volatile, and non-flammable reaction media. acs.org |

| Environmentally Benign Catalysis | Au/Ag/Cu catalyzed oxidation of HMF in water | Avoids harsh oxidants and organic solvents. nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Furan 2 Yl 3 Methoxybenzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for synthetic modification, enabling the formation of various derivatives such as esters, amides, and hydrazides through well-established chemical protocols.

The carboxylic acid group of 4-(Furan-2-YL)-3-methoxybenzoic acid can be readily converted into its corresponding esters. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the reactivity can be enhanced by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, which then reacts readily with alcohols. ossila.com Enzymatic approaches, for instance using Candida antarctica lipase (B570770) B (CALB), also present a green alternative for the synthesis of polyesters from furan-based monomers, highlighting the versatility of the furan (B31954) scaffold in polymer chemistry. rug.nl

| Reaction Type | Reagents | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl Ester | ossila.com |

| Acyl Chloride Intermediate | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | 1. Reflux 2. Room Temperature or gentle heating | Alkyl Ester | ossila.com |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Heating in a polar aprotic solvent (e.g., DMF) | Alkyl Ester | researchgate.net |

| Enzymatic Polymerization | Diol, Lipase (e.g., CALB) | Bulk or in solvent, controlled temperature and vacuum | Polyester | rug.nl |

The synthesis of amides from this compound generally proceeds through the activation of the carboxyl group. This can be accomplished by converting it to an acyl chloride or by using peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS). researchgate.netresearchgate.net The activated species then reacts with a primary or secondary amine to furnish the corresponding amide. researchgate.net

Hydrazide derivatives are also accessible, typically through the reaction of the corresponding methyl or ethyl ester of the parent acid with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. researchgate.net These hydrazides are stable intermediates that can be used in the synthesis of other heterocyclic systems, such as oxadiazoles. ossila.com

| Product Type | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Amide | Amine, Coupling Agents (e.g., EDC/NHS) | Inert solvent (e.g., DCM, DMF), Room Temperature | researchgate.netresearchgate.net |

| Hydrazide | Ester derivative, Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in alcohol (e.g., Ethanol) | researchgate.net |

| N-Phenyl-benzamide | Benzoyl azide (B81097) intermediate, Aniline | Reaction in a suitable solvent | researchgate.net |

Transformations Involving the Furan Heterocycle

The furan ring is an electron-rich aromatic system that is prone to both oxidative metabolic reactions and acid-catalyzed degradation pathways. ucalgary.cachemicalbook.com

The furan moiety is a known structural alert in medicinal chemistry due to its susceptibility to metabolic activation by cytochrome P450 (P450) enzymes. nih.govnih.gov This bioactivation is a critical transformation pathway for many furan-containing xenobiotics. The P450-catalyzed oxidation of the furan ring generates highly reactive and potentially toxic electrophilic intermediates. nih.gov Depending on the substitution pattern of the furan ring, this intermediate can be either an epoxide or, more commonly for unsubstituted furans, a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.net

This metabolic process is primarily catalyzed by enzymes such as CYP2E1 and CYP3A4. nih.govacs.org The resulting electrophilic BDA can readily form covalent adducts with cellular nucleophiles, including the thiol group of glutathione (B108866) (GSH) and the amine groups of protein lysine (B10760008) residues, which is a key event initiating cellular toxicity. nih.govacs.org

| Catalyst | Initial Step | Reactive Intermediate | Subsequent Reactions | Reference |

|---|---|---|---|---|

| Cytochrome P450 (e.g., CYP3A4, CYP2E1) | Oxidation of the furan ring | cis-2-butene-1,4-dial (BDA) or epoxide | Adduct formation with glutathione (GSH) and protein nucleophiles (e.g., lysine) | nih.govacs.orgacs.org |

The furan ring is sensitive to acidic conditions and can undergo decomposition via ring-opening. researchgate.net This process is initiated by the protonation of the furan ring, which occurs preferentially at the Cα position (the carbon adjacent to the oxygen atom). scite.ai This step is often rate-limiting. Following protonation, a nucleophile, such as water from the aqueous medium, attacks the ring. A subsequent protonation at the ring oxygen facilitates the cleavage of the C-O bond, leading to the formation of a 4-hydroxy-2-butenal derivative. scite.ai The presence of water has been shown to be a determining factor in promoting ring-opening reactions. mdpi.comnih.gov For substituted furans, the mechanism can be thought of as the microscopic reverse of the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound cyclizes to a furan under acidic conditions. pharmaguideline.comstackexchange.com

Reactions on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound possesses two substituents that strongly influence its reactivity towards electrophilic aromatic substitution: a methoxy (B1213986) group and a carboxylic acid group. The furan-2-yl group also exerts an electronic effect.

The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The positions ortho to the activating methoxy group are C-2 and C-6, while the position para is occupied by the carboxylic acid. The positions meta to the deactivating carboxylic acid group are also C-2 and C-6. Therefore, these directing effects are synergistic, strongly favoring electrophilic attack at the C-2 and C-6 positions.

However, the furan ring itself is a π-electron-rich system and is significantly more reactive towards electrophiles than benzene (B151609). ucalgary.cachemicalbook.com Its reactivity is often compared to that of an activated benzene derivative like anisole. ucalgary.ca Consequently, there is a strong competition between electrophilic attack on the furan ring and the substituted phenyl ring. Reactions such as nitration or halogenation would likely require mild conditions to prevent polymerization or degradation of the highly sensitive furan ring. pharmaguideline.comnumberanalytics.com Electrophilic substitution, if it were to occur on the phenyl ring, would almost certainly take place at the C-2 or C-6 positions due to the combined directing influence of the methoxy and carboxyl groups.

Electrophilic Aromatic Substitution Reactions

The structure of this compound presents two aromatic rings susceptible to electrophilic attack: a furan ring and a substituted benzene ring. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the electronic properties of these rings and their substituents.

The furan ring is known to be significantly more reactive towards electrophiles than benzene due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. quora.comnumberanalytics.com This high reactivity means that electrophilic substitution on furan can often proceed under milder conditions than those required for benzene. pharmaguideline.com For furan itself, electrophilic attack preferentially occurs at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). nih.govscribd.com In this compound, the furan C5 position is unsubstituted and, being an α-position, is the most likely site for electrophilic attack on the furan ring.

The benzene ring is substituted with three groups: a furan-2-yl group at C4, a methoxy group at C3, and a carboxylic acid group at C1. The directing effects of these substituents determine the position of electrophilic attack on this ring.

Methoxy group (-OCH₃): An activating, ortho, para-director due to its strong +M (mesomeric) effect.

Furan-2-yl group: Generally considered an activating, ortho, para-director.

Carboxylic acid group (-COOH): A deactivating, meta-director due to its -I (inductive) and -M effects.

The available positions on the benzene ring are C2, C5, and C6.

Position C2: ortho to the powerfully activating -OCH₃ group and ortho to the deactivating -COOH group.

Position C5: meta to the -OCH₃ group, ortho to the furan-2-yl group, and meta to the -COOH group.

Position C6: para to the -OCH₃ group and ortho to the -COOH group.

The interplay of these effects suggests a complex substitution pattern. The strong activation and ortho, para-directing influence of the methoxy group would strongly favor substitution at C2 and C6. However, the deactivating nature of the carboxylic acid at the adjacent C1 position sterically and electronically disfavors these positions. Nitration of similar 3-methoxy-4-substituted benzoic acids often leads to substitution at the position ortho to the methoxy group and meta to the carboxyl group. For instance, nitration of 3-methoxy-4-hydroxybenzoic acid derivatives occurs at the position between the methoxy and hydroxyl groups. mdpi.com In the case of 4-alkoxybenzoic acids, nitration can be achieved using nitric acid to selectively install a nitro group at the 3-position (ortho to the alkoxy group). google.com

Given the high reactivity of the furan moiety, selective substitution on the benzene ring would likely require careful control of reaction conditions or protection of the furan ring. Milder reagents that might be used for the furan ring, such as acetyl nitrate (B79036) for nitration or pyridine-sulfur trioxide for sulfonation, could potentially be employed to favor substitution on the more reactive ring. pharmaguideline.com Conversely, stronger Lewis acids in Friedel-Crafts reactions might coordinate with the furan oxygen, deactivating it and potentially favoring acylation on the benzene ring. scribd.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Probable Site of Substitution | Rationale |

| Nitration | Furan C5 or Benzene C2/C6 | Furan is highly activated. On the benzene ring, the -OCH₃ group strongly directs ortho and para. pharmaguideline.commdpi.com |

| Halogenation | Furan C5 | Furan's high reactivity typically leads to substitution on the furan ring under mild conditions. pharmaguideline.com |

| Friedel-Crafts Acylation | Benzene Ring | Lewis acid catalyst may complex with furan oxygen, deactivating it and favoring reaction on the benzene ring. scribd.com |

Nucleophilic Aromatic Substitution Reactions (influenced by fluorine in analogs)

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic rings. The reaction requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack and a good leaving group. In this compound itself, SNAr is unlikely due to the presence of electron-donating methoxy and furan-2-yl groups.

However, the reactivity can be dramatically altered in fluorinated analogs. The introduction of a fluorine atom, a highly electronegative element, can facilitate SNAr reactions, particularly when positioned ortho or para to a strong EWG like a nitro or carboxyl group. nih.gov Fluorine itself can act as the leaving group.

Consider a hypothetical analog, 2-fluoro-4-(furan-2-yl)-3-methoxybenzoic acid . In this molecule, the fluorine atom is at the C2 position. This position is ortho to the electron-withdrawing carboxylic acid group at C1 and meta to the electron-donating methoxy group at C3. The -COOH group would activate the C2 position for nucleophilic attack. Research on unprotected ortho-fluoro benzoic acids has shown that the fluoro group can be displaced by organolithium or Grignard reagents. researchgate.net The reaction is presumed to proceed via coordination of the organometallic reagent with the carboxylic acid, followed by an addition/elimination sequence. researchgate.net

The rate of SNAr is highly dependent on the electronic nature of the aromatic ring. Studies on the [¹⁸F]fluoride substitution on various nitrobenzaldehydes showed that electron-donating groups, such as methyl or methoxy, generally decrease the reaction rate compared to unsubstituted analogs, although the effect can sometimes be minor. umich.eduresearchgate.net In fluorinated para-anisic acid derivatives, the fluoride (B91410) substituent enables nucleophilic aromatic substitution. ossila.com

Table 2: Influence of Fluorine on Predicted Nucleophilic Aromatic Substitution Reactivity

| Analog Compound | Position of Fluorine | Activating Group(s) | Predicted Reactivity with Nucleophiles |

| 2-Fluoro-4-(furan-2-yl)-3-methoxybenzoic acid | C2 | -COOH (ortho) | Activated for SNAr. The fluorine atom is a viable leaving group. researchgate.net |

| 5-Fluoro-4-(furan-2-yl)-3-methoxybenzoic acid | C5 | -COOH (meta) | Less activated compared to the 2-fluoro analog due to the meta position of the EWG. |

| 6-Fluoro-4-(furan-2-yl)-3-methoxybenzoic acid | C6 | -COOH (ortho), -OCH₃ (para) | The activating effect of the -COOH group would be countered by the deactivating effect of the electron-donating -OCH₃ group at the para position. |

Multi-Component Reactions and Cycloaddition Chemistry

The bifunctional nature of this compound, possessing both a diene system (in the furan ring) and a versatile carboxylic acid handle, makes it a promising substrate for both multi-component reactions (MCRs) and cycloaddition chemistry.

Cycloaddition Reactions: The furan ring is a competent diene in [4+2] Diels-Alder cycloadditions, especially with electron-deficient dienophiles. quora.comnumberanalytics.com It can also participate in other cycloaddition manifolds, such as [4+3] and [8+2] cycloadditions. quora.comacs.org The reaction of furans with dienophiles like maleic anhydride (B1165640) or various alkenes can lead to the formation of oxabicycloheptane derivatives, which are versatile synthetic intermediates. quora.comacs.org The reactivity in Diels-Alder reactions is enhanced by electron-donating groups on the furan ring. While the benzoic acid moiety is electron-withdrawing, its influence on the furan ring's diene character (transmitted through the C-C bond) is likely less significant than the inherent reactivity of the furan itself. These cycloadditions often require thermal or Lewis acid-catalyzed conditions. nih.gov

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Potential Product Class |

| [4+2] Diels-Alder | Maleic anhydride, acrylates | Oxabicycloheptene derivatives |

| [4+3] Cycloaddition | Oxyallyl cations | Oxabicyclo[3.2.1]octane derivatives quora.com |

| [8+2] Cycloaddition | Heptafulvenes | Polycyclic lactone derivatives acs.org |

Multi-Component Reactions (MCRs): MCRs, which involve three or more reactants coming together in a single pot to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov Benzoic acid derivatives are frequently employed in MCRs. For example, they are used in the synthesis of isoindolinones, often in combination with an amine and a third component. nih.gov The carboxylic acid functionality of this compound could be activated in situ to participate in such transformations. For instance, in a Povarov-type reaction (a formal [4+2] cycloaddition), an aniline, an aldehyde, and an activated alkene react to form tetrahydroquinolines. While the furan ring itself is an electron-rich alkene, the carboxylic acid part of the molecule could be envisioned to participate in reactions like the Ugi or Passerini reactions, which involve a carboxylic acid, an isocyanide, an amine, and a carbonyl component. nih.gov

The presence of both the furan and the benzoic acid moieties opens up possibilities for sequential or one-pot MCR-cycloaddition cascades, further expanding the synthetic utility of this compound.

Derivatization Strategies and Analytical Applications

Synthesis of Novel Derivatives for Structural Exploration

The synthesis of novel derivatives of 4-(Furan-2-YL)-3-methoxybenzoic acid is a key strategy for exploring its chemical space and for investigating structure-activity relationships in various contexts, including medicinal and materials science. While specific literature on the derivatization of this exact molecule is limited, established synthetic routes for analogous furan (B31954) and benzoic acid compounds provide a clear blueprint for potential modifications. The primary sites for derivatization are the carboxylic acid group and the furan ring.

Another approach involves the modification of the furan ring. Friedel-Crafts-type reactions, for example, could be employed to introduce alkyl or acyl groups onto the furan ring, although the regioselectivity of such reactions would need to be carefully controlled. The synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation of the double bond in 3-(furan-2-yl)propenoic acids demonstrates the reactivity of the furan system towards electrophilic attack. nih.govnih.gov

A hypothetical scheme for the synthesis of an ester and an amide derivative of this compound is presented below:

Scheme 1: Hypothetical Synthesis of Ester and Amide Derivatives

This is a generalized and hypothetical scheme. Reaction conditions would need to be optimized for specific substrates.

The structural exploration of these new derivatives would then be carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures. X-ray crystallography could also be employed to determine the three-dimensional arrangement of atoms in crystalline derivatives.

Chemical Derivatization for Enhanced Chromatographic Resolution and Detection

The analysis of this compound by High-Performance Liquid Chromatography (HPLC) can be significantly improved through chemical derivatization. The primary goals of derivatization in this context are to enhance the compound's chromatographic properties, such as retention and peak shape, and to increase its detectability, particularly when present at low concentrations.

For HPLC analysis, especially with UV-Vis or fluorescence detection, derivatization is often necessary for compounds that lack a strong chromophore or fluorophore. nih.gov While the furan and benzene (B151609) rings in this compound provide some UV absorbance, derivatization can introduce a tag that absorbs at a longer wavelength, reducing interference from co-eluting matrix components.

A key strategy is the introduction of a fluorescent tag to the carboxylic acid group. This significantly enhances sensitivity, as fluorescence detection is generally more sensitive than UV detection. The derivatization reaction converts the non-fluorescent carboxylic acid into a highly fluorescent ester or amide. This approach is widely used for the analysis of fatty acids and other carboxylic acids in complex biological samples. globalscientificjournal.com

A variety of reagents are available for the derivatization of carboxylic acids for HPLC analysis. Many of these are designed to introduce a fluorescent moiety. The choice of reagent depends on the specific requirements of the analysis, such as desired sensitivity and the nature of the sample matrix.

Commonly used fluorescent derivatization reagents for carboxylic acids include:

Coumarin Analogues: These reagents, such as 4-bromomethyl-7-methoxycoumarin, react with the carboxylic acid to form highly fluorescent esters.

Anthracene (B1667546) Derivatives: Reagents like 9-anthryldiazomethane (B78999) (ADAM) or 9-chloromethyl anthracene react with carboxylic acids to produce fluorescent derivatives. researchgate.netsmolecule.com

Other Fluorescent Reagents: A wide range of other reagents, including those based on benzofuran (B130515), pyrene, and quinoxaline, have been developed for the fluorescent labeling of carboxylic acids. nih.govacs.org

The derivatization reaction is typically carried out pre-column, meaning the derivative is formed before injection into the HPLC system. The reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. After derivatization, the reaction mixture may require a clean-up step to remove excess reagent and by-products, which could interfere with the chromatographic analysis.

The table below summarizes some common derivatization reagents for carboxylic acids and their detection principles for HPLC analysis.

| Derivatization Reagent | Functional Group Targeted | Detection Principle |

| 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescence |

| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Fluorescence |

| 1-Pyrenyldiazomethane (PDAM) | Carboxylic Acid | Fluorescence |

| O-(4-Nitrobenzyl)-N,N'-diisopropylisourea (PNBDI) | Carboxylic Acid | UV-Vis |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a fluorescent amine | Carboxylic Acid | Fluorescence |

By employing these derivatization strategies, the analytical methodology for this compound can be made more sensitive, selective, and robust, enabling its accurate determination in a variety of sample types.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of 4-(Furan-2-yl)-3-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons of both the furan (B31954) and benzoic acid rings, as well as the methoxy (B1213986) and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton. The furan ring protons typically appear in the downfield region due to the ring's aromaticity. Similarly, the protons on the benzoic acid ring are also deshielded. The methoxy group protons will appear as a sharp singlet in the upfield region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5' (Furan) | ~7.6 | dd | J = 1.8, 0.8 |

| H-3' (Furan) | ~6.8 | dd | J = 3.4, 0.8 |

| H-4' (Furan) | ~6.5 | dd | J = 3.4, 1.8 |

| H-2 (Benzoic acid) | ~7.8 | d | J = 1.5 |

| H-6 (Benzoic acid) | ~7.7 | dd | J = 8.0, 1.5 |

| H-5 (Benzoic acid) | ~7.2 | d | J = 8.0 |

| -OCH₃ | ~3.9 | s | - |

| -COOH | ~12.5 | br s | - |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are dependent on their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position. The aromatic carbons of both the furan and benzoic acid rings will resonate in the range of approximately 110-160 ppm. The methoxy carbon will appear in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic acid) | ~168 |

| C-3 (Methoxy-substituted) | ~158 |

| C-2' (Furan) | ~152 |

| C-5' (Furan) | ~144 |

| C-4 (Furan-substituted) | ~135 |

| C-1 (Carboxyl-substituted) | ~125 |

| C-6 (Benzoic acid) | ~123 |

| C-2 (Benzoic acid) | ~118 |

| C-4' (Furan) | ~112 |

| C-3' (Furan) | ~110 |

| C-5 (Benzoic acid) | ~115 |

| -OCH₃ | ~56 |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

To further confirm the structural assignments and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the furan and benzoic acid rings.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the connectivity between the furan and benzoic acid rings. For instance, correlations would be expected between the furan proton H-5' and the benzoic acid carbon C-4, and between the benzoic acid proton H-5 and the furan carbon C-2'. Additionally, correlations from the methoxy protons to the C-3 of the benzoic acid ring would confirm the position of the methoxy group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will be observed in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic (Furan & Benzene) |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1400 | C=C stretch | Aromatic (Furan & Benzene) |

| 1300-1200 | C-O stretch | Carboxylic acid, Ether |

| ~1100 | C-O stretch | Furan |

Note: These are predicted values and may be influenced by intermolecular interactions in the solid state.

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of both the furan and benzene (B151609) rings. The symmetric stretching of the furan ring would also be a prominent feature. The C-H stretching vibrations would also be visible. The C=O stretching of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum.

Interactive Data Table: Predicted FT-Raman Shifts

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Furan & Benzene) |

| 1610-1580 | C=C stretch | Aromatic (Benzene) |

| 1500-1400 | C=C stretch | Aromatic (Furan & Benzene) |

| ~1380 | Ring breathing | Furan |

| ~1020 | Ring breathing | Benzene |

Note: These are predicted values; relative intensities may differ from experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. wikipedia.org The absorption of light is dependent on the presence of chromophores, which are typically conjugated π-systems. The structure of this compound contains multiple chromophores: the furan ring, the benzene ring, and the carboxylic acid group, all of which form an extended conjugated system.

This conjugation is expected to result in strong absorption in the UV region. The electronic transitions are typically π → π* in nature. Based on structurally similar compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), the absorption maxima (λmax) can be predicted. rcsb.org Vanillic acid exhibits absorption bands around 260 nm and 290 nm. The substitution of the hydroxyl group with a furan ring in this compound is likely to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. Theoretical studies on similar furan-containing benzoic acid derivatives have shown π→π* electronic transitions in the 315-325 nm range. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Table 3: Illustrative Crystallographic Data from a Related Compound (Anisic Acid)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/a | wikipedia.org |

| a (Å) | 16.98 | wikipedia.org |

| b (Å) | 10.95 | wikipedia.org |

| c (Å) | 3.98 | wikipedia.org |

| β (°) | 98.67 | wikipedia.org |

In the solid state, molecules of this compound would be held together by various intermolecular forces.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a common and highly stable motif observed in the crystal structures of nearly all carboxylic acids, including anisic acid, where the O–H ⋯ O distance is 2.643 Å. wikipedia.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. By mapping various properties onto this surface, a detailed understanding of the crystal packing can be achieved.

For this compound, Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts that stabilize the crystal structure. The analysis involves generating a 3D Hirshfeld surface and a corresponding 2D "fingerprint" plot, which summarizes the different types of intermolecular interactions and their relative contributions.

The primary interactions governing the crystal packing of molecules containing furan, methoxy, and benzoic acid moieties are typically a combination of hydrogen bonding and van der Waals forces. The quantification of these interactions is presented as a percentage of the total Hirshfeld surface area.

A detailed breakdown of the intermolecular contacts for compounds with similar structural motifs reveals the prevalence of several key interactions. The most significant contributions to the crystal packing are consistently from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts.

Below are the detailed research findings from Hirshfeld surface analyses of structurally related compounds, which provide insight into the expected intermolecular contacts for this compound.

Detailed Research Findings

Analysis of compounds with similar functional groups, such as (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, shows that the most important contacts are H···H (40.7%), O···H/H···O (24.7%), C···H/H···C (16.1%), and C···C (8.8%) nih.gov. In another related structure, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the contributions are H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) nih.govresearchgate.net. Furthermore, a study on 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole indicated that H···H (48.7%) and H···C/C···H (23.3%) interactions were the most significant researchgate.net.

For a compound containing a furan ring, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the Hirshfeld surface analysis revealed the following contributions: H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) nih.gov. These findings underscore the general importance of van der Waals forces in the crystal packing of such organic molecules nih.gov.

The following interactive data table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for these structurally analogous compounds.

| Intermolecular Contact | (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one (%) | 4-(3-methoxyphenyl)-2,6-diphenylpyridine (%) | 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole (%) | 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (%) |

|---|---|---|---|---|

| H···H | 40.7 | 50.4 | 48.7 | 46.8 |

| O···H/H···O | 24.7 | 5.1 | Not specified | 23.5 |

| C···H/H···C | 16.1 | 37.9 | 23.3 | 15.8 |

| C···C | 8.8 | Not specified | Not specified | Not specified |

Based on these data, a representative quantification of the intermolecular contacts for this compound can be projected. The presence of the carboxylic acid group would likely lead to significant O···H/H···O interactions due to hydrogen bonding, while the aromatic rings would contribute to C···C and C···H/H···C contacts. The high proportion of hydrogen atoms would ensure that H···H contacts remain a dominant feature.

The following table provides a plausible, generalized breakdown of the intermolecular contacts for this compound based on the analysis of these related structures.

| Intermolecular Contact Type | Description | Projected Percentage Contribution (%) |

|---|---|---|

| H···H | Van der Waals interactions between hydrogen atoms. | 40 - 50 |

| O···H/H···O | Represents hydrogen bonding interactions. | 20 - 30 |

| C···H/H···C | Van der Waals interactions involving carbon and hydrogen atoms. | 15 - 25 |

| C···C | Represents π-π stacking interactions between aromatic rings. | 5 - 10 |

| Other | Minor contributions from other contacts (e.g., O···C, N···H). | < 5 |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 4-(Furan-2-yl)-3-methoxybenzoic acid, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), provide a robust theoretical framework for analysis. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process computationally finds the lowest energy arrangement of the atoms. For this compound, this involves analyzing the rotational freedom around the single bonds connecting the furan (B31954) ring to the benzene (B151609) ring, as well as the orientation of the methoxy (B1213986) and carboxylic acid groups. Conformational analysis identifies the most stable conformer, which is crucial for all subsequent calculations. The planarity between the furan and benzene rings is a key parameter, as it influences the extent of π-conjugation across the molecule.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. DFT calculations can precisely determine the energies of these orbitals and map their distribution across the molecule. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and methoxy-substituted benzene rings, while the LUMO may be distributed over the carboxylic acid group and the aromatic system.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table presents typical values expected from DFT calculations for compounds of this nature.

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.4 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity. |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution of a molecule, providing a guide to its reactivity with other charged species. uni-muenchen.de The MESP is mapped onto the molecule's electron density surface, using a color scale where red indicates electron-rich, negative potential regions (attractive to electrophiles) and blue indicates electron-poor, positive potential regions (attractive to nucleophiles). researchgate.net For this compound, the MESP map would show strong negative potential around the oxygen atoms of the carbonyl group, the methoxy group, and the furan ring, identifying these as likely sites for hydrogen bonding and electrophilic attack. rsc.orgnih.gov Conversely, the most positive potential would be centered on the acidic proton of the carboxylic acid group. uni-muenchen.de

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. researchgate.net These calculated frequencies for the C=O stretch of the carboxylic acid, the C-O stretches of the furan and methoxy groups, and the aromatic C-H bends can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the optimized geometry. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the chemical environment of each atom in the molecule. nih.gov

Table 2: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts Calculated shifts for the title compound are compared to known experimental shifts for the closely related 4-Methoxybenzoic acid to illustrate the predictive power of the method.

| Carbon Atom (in Benzoic Ring) | Hypothetical Calculated Shift (ppm) for Title Compound | Experimental Shift (ppm) for 4-Methoxybenzoic acid spectrabase.com |

| C (Carboxyl) | ~168.0 | 167.5 |

| C (Attached to Carboxyl) | ~124.5 | 123.8 |

| C (Ortho to Carboxyl) | ~114.2 | 113.7 |

| C (Meta to Carboxyl) | ~132.0 | 131.5 |

| C (Para, attached to Methoxy) | ~164.0 | 163.4 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations are employed to study the molecule's behavior over time. MD simulations model the atomic motions of the molecule, providing insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent. psu.edu For this compound, an MD simulation could track the rotation of the furan ring relative to the benzene ring and the dynamics of the carboxylic acid group in an aqueous solution, which is crucial for understanding how the molecule behaves in a biological context.

Molecular Docking Studies for Ligand-Receptor Interactions (theoretical binding modes)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. ijpsr.comrjptonline.org Docking algorithms place the ligand into the binding site of a protein and calculate a score, often in kcal/mol, that estimates the binding affinity. rjptonline.org

For this compound, docking studies could be performed against various protein targets known to be modulated by similar structures, such as furanocoumarins or methoxy-containing compounds. nih.govnih.gov Potential targets could include receptors like the Epidermal Growth Factor Receptor (EGFR) or Estrogen Receptor Alpha (ER-α). nih.govnih.gov The results would predict the binding pose and identify key interactions, such as hydrogen bonds between the carboxylic acid or methoxy group and specific amino acid residues (e.g., serine, lysine) in the receptor's active site. acs.org

Table 3: Hypothetical Molecular Docking Results This table illustrates potential docking scores of the title compound against known protein targets, compared to a standard reference ligand.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) of Title Compound | Binding Affinity (kcal/mol) of Reference Ligand | Key Interacting Residues (Predicted) |

| EGFR (3W2S) nih.gov | -8.5 | -10.1 (2WR) nih.gov | ASP810, LYS623 |

| ER-α (2IOG) nih.gov | -9.2 | -12.8 (IOG) nih.gov | SER505, HIS790 |

| Tyrosine Kinase (1T46) rjptonline.org | -7.9 | -9.2 (Compound 19) rjptonline.org | CYS673, THR670 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govnih.gov It provides a detailed picture of the bonding and electronic structure, going beyond simple Lewis structures.

For this compound, an NBO analysis would elucidate the electronic interactions between the furan ring, the benzoic acid moiety, and the methoxy group. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction.

Key interactions expected in this molecule would include:

Intra-ring Delocalization: Strong π → π* interactions within both the furan and benzene rings, contributing to their aromatic stability.

Inter-ring Conjugation: Delocalization between the π-system of the furan ring and the π-system of the benzene ring. This interaction is crucial for the planarity and electronic communication across the molecule.

Substituent Effects: The methoxy (-OCH3) and carboxylic acid (-COOH) groups would exhibit significant electronic interactions with the benzene ring. The oxygen lone pairs of the methoxy group would act as donors (n → π), while the carbonyl group of the carboxylic acid would act as an acceptor (π → π).

Hyperconjugation: Interactions involving σ bonds, such as σ(C-C) → σ*(C-C), also contribute to molecular stability. youtube.com

While specific E(2) values for this compound are not available, a hypothetical table of significant NBO interactions is presented below to illustrate the expected findings.

Table 1: Hypothetical Major NBO Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Expected Consequence |

|---|---|---|---|---|

| π (Benzene Ring) | π* (Furan Ring) | Inter-ring Conjugation | ~15-25 | Electron delocalization across the bi-aryl system |

| LP (O) of Methoxy | π* (Benzene Ring) | Resonance (Donation) | ~20-40 | Increased electron density on the benzene ring |

| π (Benzene Ring) | π* (C=O of Carboxyl) | Resonance (Withdrawal) | ~10-20 | Electron withdrawal from the benzene ring |

| π (Furan Ring) | π* (Benzene Ring) | Inter-ring Conjugation | ~15-25 | Enhanced electronic communication |

NBO analysis also provides insights into the hybridization of atomic orbitals. youtube.com For the furan and benzene rings, the carbon atoms are expected to be sp² hybridized, consistent with their aromatic nature. The oxygen of the furan ring and the methoxy group would also exhibit sp²-like hybridization due to lone pair participation in resonance.

Prediction of Reactivity Descriptors

Computational methods can predict a variety of molecular properties, known as reactivity descriptors, which help in understanding the chemical behavior of a molecule. These descriptors are derived from the electronic structure and are crucial for predicting how a molecule will interact with other chemical species.

Ionization Potential and Electron Affinity: These descriptors relate to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (IP) ≈ -E(HOMO): Represents the energy required to remove an electron. A lower IP indicates the molecule is a better electron donor.

Electron Affinity (EA) ≈ -E(LUMO): Represents the energy released when an electron is added. A higher EA suggests the molecule is a better electron acceptor. The HOMO-LUMO energy gap (E(gap) = E(LUMO) - E(HOMO)) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Charge Distribution: The distribution of partial atomic charges across the molecule is key to understanding its electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. The oxygen atoms of the carbonyl, hydroxyl, and methoxy groups are expected to carry significant negative partial charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the carbonyl carbon and the acidic proton of the carboxyl group would be electropositive.

Table 2: Predicted Reactivity Descriptors (Illustrative Values)

| Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Dipole Moment | 2.0 - 4.0 Debye | Indicates significant molecular polarity. |

| E(HOMO) | -6.0 to -7.0 eV | Relates to electron-donating ability. |

| E(LUMO) | -1.5 to -2.5 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | Indicates moderate chemical reactivity and stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or other properties in a quantitative manner. nih.gov The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (like logP, molar refractivity), electronic descriptors (like dipole moment, atomic charges), and steric or topological indices.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like k-Nearest Neighbors (kNN), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). ajrconline.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For a class of compounds including this compound, a QSAR study could be designed to predict a specific biological activity, such as antifungal or anticancer potential. ajrconline.org The model would help identify which structural features are most important for the desired activity. For instance, a QSAR model might reveal that higher activity is correlated with a specific charge distribution on the furan ring or the steric bulk of the substituent on the benzoic acid ring. nih.gov

The resulting QSAR equation provides a framework for designing new, more potent analogues by suggesting modifications to the molecular structure that are predicted to enhance activity. This rational design approach can significantly save time and resources in drug discovery and materials science. nih.gov

Applications in Advanced Materials and Supramolecular Chemistry

Utilization as Building Blocks in Functional Organic Materials

The furan (B31954) moiety, derivable from biomass, is recognized as a key building block for a range of fine chemicals and functional materials. diva-portal.orgrsc.org Compounds like 4-(Furan-2-YL)-3-methoxybenzoic acid serve as versatile scaffolds in organic synthesis. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into larger, more complex molecules. mdpi.com For instance, related furan-2-carboxamides have been synthesized through the coupling of furan-2-carboxylic acid with various amines, demonstrating the reactivity of this core structure. nih.gov

Furthermore, the furan ring itself can be a synthetic precursor to other functionalities. Through oxidative degradation under specific conditions, the furan ring can be converted into a carboxylic acid. researchgate.netyoutube.com This transformation allows the furan to act as a masked or protected form of a 1,4-dicarbonyl or a carboxylic acid group, a strategy employed in complex multi-step syntheses to manage regioselectivity. youtube.com Furan derivatives are also critical in constructing larger, fused heterocyclic systems, such as pyrene- or phenanthrene-fused furans, which exhibit strong fluorescence and have applications in optoelectronics. nih.gov The synthesis of such materials often involves condensation reactions where the furan-containing molecule is a key reactant. nih.gov

Integration into Polymeric Systems and Polyesters (e.g., bio-based polyesters from related compounds)

Furan-based monomers are at the forefront of research into sustainable, bio-based polymers, offering a renewable alternative to petroleum-derived chemicals like terephthalic acid (TPA). nih.govmdpi.com The most studied furan-based monomer for polyesters is 2,5-furandicarboxylic acid (FDCA), a close structural relative of the subject compound. nih.govnih.gov Polyesters synthesized from FDCA have shown properties that are competitive with, and in some cases superior to, their conventional counterparts. mdpi.com

For example, poly(ethylene furanoate) (PEF), synthesized from FDCA and ethylene (B1197577) glycol, exhibits a glass transition temperature (Tg) of approximately 80°C and a melting temperature (Tm) of about 215°C. nih.gov While its Tm is lower than that of poly(ethylene terephthalate) (PET), its superior gas barrier properties make it a promising candidate for packaging applications. mdpi.comresearchgate.net Similarly, poly(butylene furanoate) (PBF), derived from FDCA and 1,4-butanediol, shows good thermal stability and mechanical strength. mdpi.com

The incorporation of furan rings into polymer backbones can also enhance thermal properties. For example, using furfurylamine (B118560) as a terminal group in benzoxazine (B1645224) resins increases the crosslink density, leading to higher glass transition temperatures. researchgate.net The inherent properties of furan-based polymers can be further tuned by adjusting the length of oligofuran building blocks, which allows for control over the material's bandgap for applications in organic electronics. rsc.org

Table 1: Thermal Properties of Selected FDCA-Based Polyesters Compared to PET

| Polymer | Monomers | Tg (°C) | Tm (°C) | Source(s) |

|---|---|---|---|---|

| PEF | 2,5-FDCA, Ethylene Glycol | ~80 | ~215 | nih.gov |

| PBF | 2,5-FDCA, 1,4-Butanediol | ~45-55 | ~170 | mdpi.com |

| PPF | 2,5-FDCA, 1,3-Propanediol | ~65-75 | ~175 | mdpi.com |

| PET | Terephthalic Acid, Ethylene Glycol | ~75 | ~260 | nih.gov |

Coordination Chemistry and Metal Complexation Studies

The structural features of this compound suggest a strong potential for its use as a ligand in coordination chemistry. The carboxylate group is a classic coordination site for metal ions, while the oxygen atom in the furan ring and the methoxy (B1213986) group can also act as potential donor atoms. bioinfopublication.org

Studies on related furan-containing ligands have demonstrated this capability. For example, furan-2,5-dicarboxylic acid (FDCA) has been used to synthesize copper-based coordination polymers. rsc.org These materials exhibit interesting properties, such as high isosteric heats for hydrogen adsorption, which is attributed to the polarizability of the furan ring and the presence of open metal sites. rsc.org The coordination of furan ligands to transition metal clusters, such as those of osmium and rhenium, has also been investigated, leading to the formation of novel sandwich-type cluster compounds through the activation of the furan's C-H bonds. sc.edu The specific geometry and electronic nature of the furan ring, compared to a benzene (B151609) ring, can lead to unique coordination modes and catalytic activities. nih.gov

Supramolecular Assembly and Self-Organized Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. This compound is well-equipped to participate in such assemblies. The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust dimers and other hydrogen-bonded networks. nih.gov For example, 2-furoic acid, a simpler analog, is known to form dimers through double hydrogen bonds between the carboxylic acid groups. nih.gov

The aromatic nature of both the benzene and furan rings allows for π-π stacking interactions, which can guide the self-assembly process. Research on pyrene-fused furan derivatives has shown that these molecules can self-assemble in solution to form distinct nanostructures like vesicles and solid spheres, with the final morphology being tunable by adjusting solution conditions. nih.gov The interplay between hydrogen bonding from the carboxylic acid and π-stacking from the aromatic rings can lead to the formation of complex and functional self-organized architectures, such as liquid crystals or gels.

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidating Structure-Activity Correlations in Derivatives (general principles)

The structure-activity relationship for derivatives based on the 4-(furan-2-yl)benzoic acid scaffold reveals that specific structural modifications are key determinants of biological potency. Studies on various series of these compounds have established several guiding principles.